

# Synthesis of GNA-RNA Chimeric Duplexes: Application Notes and Protocols

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## Compound of Interest

Compound Name: (S)-GNA-U-phosphoramidite

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## Introduction

Glycol Nucleic Acid (GNA) is a synthetic analog of natural nucleic acids, featuring a simplified acyclic propylene glycol backbone. This structural modification confers unique physicochemical properties, including high thermal stability and resistance to nuclease degradation. The ability of GNA to form stable duplexes with RNA has garnered significant interest, particularly in the development of therapeutic oligonucleotides such as small interfering RNAs (siRNAs). The incorporation of GNA into RNA duplexes can enhance their stability and pharmacokinetic profiles, offering a promising strategy for improving the efficacy and safety of RNA-based therapeutics.[\[1\]](#)[\[2\]](#)[\[3\]](#)

These application notes provide a comprehensive overview of the synthesis and characterization of GNA-RNA chimeric duplexes. Detailed protocols for the synthesis of GNA phosphoramidites, solid-phase synthesis of GNA-containing oligonucleotides, and the annealing of chimeric duplexes are presented. Furthermore, this document includes quantitative data on the thermal stability of GNA-modified duplexes and a visualization of the RNA interference (RNAi) pathway, which is central to the mechanism of action of GNA-modified siRNAs.

## Data Presentation

## Table 1: Thermal Stability of GNA-Modified siRNA Duplexes

The following table summarizes the thermal melting temperatures (Tm) of various GNA-modified siRNA duplexes. The data highlights the impact of GNA substitutions on the thermodynamic stability of the duplexes.

Duplex ID	Sequence (5'-3')	Modification Details	Tm (°C)
Unmodified	r(GCAUGCGCCUUA UGAAGCU)	None	76
GNA-modified 1	r(GCAUGCGCCUUA UGAAGCU)	GNA at position 7 of the guide strand	76
GNA-modified 2	r(CGUACGCGGAAU ACUUCGA)	GNA at position 7 of the passenger strand	76
GNA-modified 3	r(GCAUGCGCCUUA UGAAGCU)	GNA at the 3'-end of the guide strand	76

Data is illustrative and compiled from representative literature. Actual Tm values may vary based on experimental conditions.

## Experimental Protocols

### Protocol 1: Synthesis of GNA Phosphoramidites

This protocol outlines a general method for the synthesis of GNA phosphoramidite monomers, which are the building blocks for the solid-phase synthesis of GNA-containing oligonucleotides. [4][5][6] This process typically involves the protection of the nucleobase's exocyclic amine, followed by dimethoxytritylation of the primary alcohol and subsequent phosphorylation of the secondary alcohol.

#### Materials:

- Appropriately protected nucleobases (e.g., N6-benzoyladenine, N4-benzoylcytosine, N2-isobutyrylguanine, thymine)

- (R)- or (S)-glycidol
- Sodium hydride (NaH)
- 4,4'-Dimethoxytrityl chloride (DMT-Cl)
- Pyridine
- Dichloromethane (DCM)
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- N,N-Diisopropylethylamine (DIPEA)
- Silica gel for column chromatography
- Anhydrous solvents

**Procedure:**

- Nucleobase Alkylation: In an inert atmosphere, suspend the protected nucleobase in anhydrous DMF. Add NaH portion-wise and stir the mixture. Add (R)- or (S)-glycidol dropwise and continue stirring at room temperature overnight. Quench the reaction with water and extract the product with an organic solvent. Purify the resulting glycol nucleoside by silica gel chromatography.
- Dimethoxytritylation: Dissolve the glycol nucleoside in pyridine and cool in an ice bath. Add DMT-Cl in portions and allow the reaction to warm to room temperature overnight. Quench the reaction with methanol and concentrate under reduced pressure. Purify the DMT-protected glycol nucleoside by silica gel chromatography.
- Phosphitylation: Dissolve the DMT-protected glycol nucleoside in anhydrous DCM under an inert atmosphere. Add DIPEA and cool the mixture in an ice bath. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for several hours. Quench the reaction with methanol and concentrate. Purify the final GNA phosphoramidite by silica gel chromatography.

## Protocol 2: Solid-Phase Synthesis of GNA-RNA Chimeric Oligonucleotides

This protocol describes the automated solid-phase synthesis of GNA-RNA chimeric oligonucleotides using the phosphoramidite method.[\[7\]](#)[\[8\]](#)[\[9\]](#)

### Materials:

- GNA phosphoramidites
- RNA phosphoramidites (A, C, G, U)
- Controlled pore glass (CPG) solid support
- Standard DNA/RNA synthesizer reagents (e.g., deblocking solution, activator, capping solution, oxidizing solution)
- Ammonium hydroxide/methylamine (AMA) solution
- Triethylamine trihydrofluoride (TEA·3HF)

### Procedure:

- Synthesizer Setup: Load the GNA and RNA phosphoramidites, solid support, and all necessary reagents onto an automated DNA/RNA synthesizer.
- Automated Synthesis: Program the synthesizer with the desired sequence. The synthesis cycle for each monomer addition consists of the following steps:
  - Deblocking: Removal of the 5'-DMT protecting group with trichloroacetic acid.
  - Coupling: Addition of the next phosphoramidite, activated by a tetrazole derivative. For GNA phosphoramidites, the coupling time may need to be extended to ensure efficient reaction.
  - Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

- Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester.
- Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups by incubation in AMA solution at elevated temperature.
- 2'-O-Silyl Deprotection: Treat the oligonucleotide with TEA·3HF to remove the 2'-O-TBDMS protecting groups from the RNA monomers.
- Purification: Purify the crude GNA-RNA chimeric oligonucleotide by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

## Protocol 3: Annealing of GNA-RNA Chimeric Duplexes

This protocol details the procedure for forming GNA-RNA chimeric duplexes from the synthesized single-stranded oligonucleotides.[\[10\]](#)

### Materials:

- Purified single-stranded GNA-RNA and RNA oligonucleotides
- Annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES, pH 7.5)
- Nuclease-free water
- Thermocycler or heat block

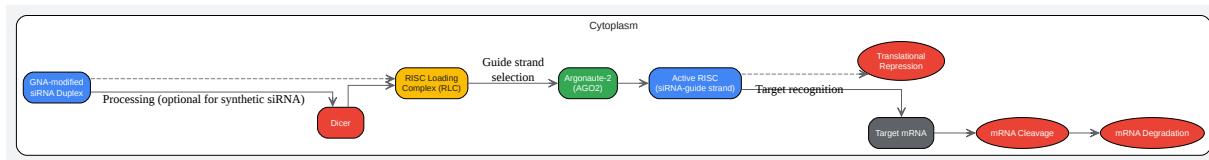
### Procedure:

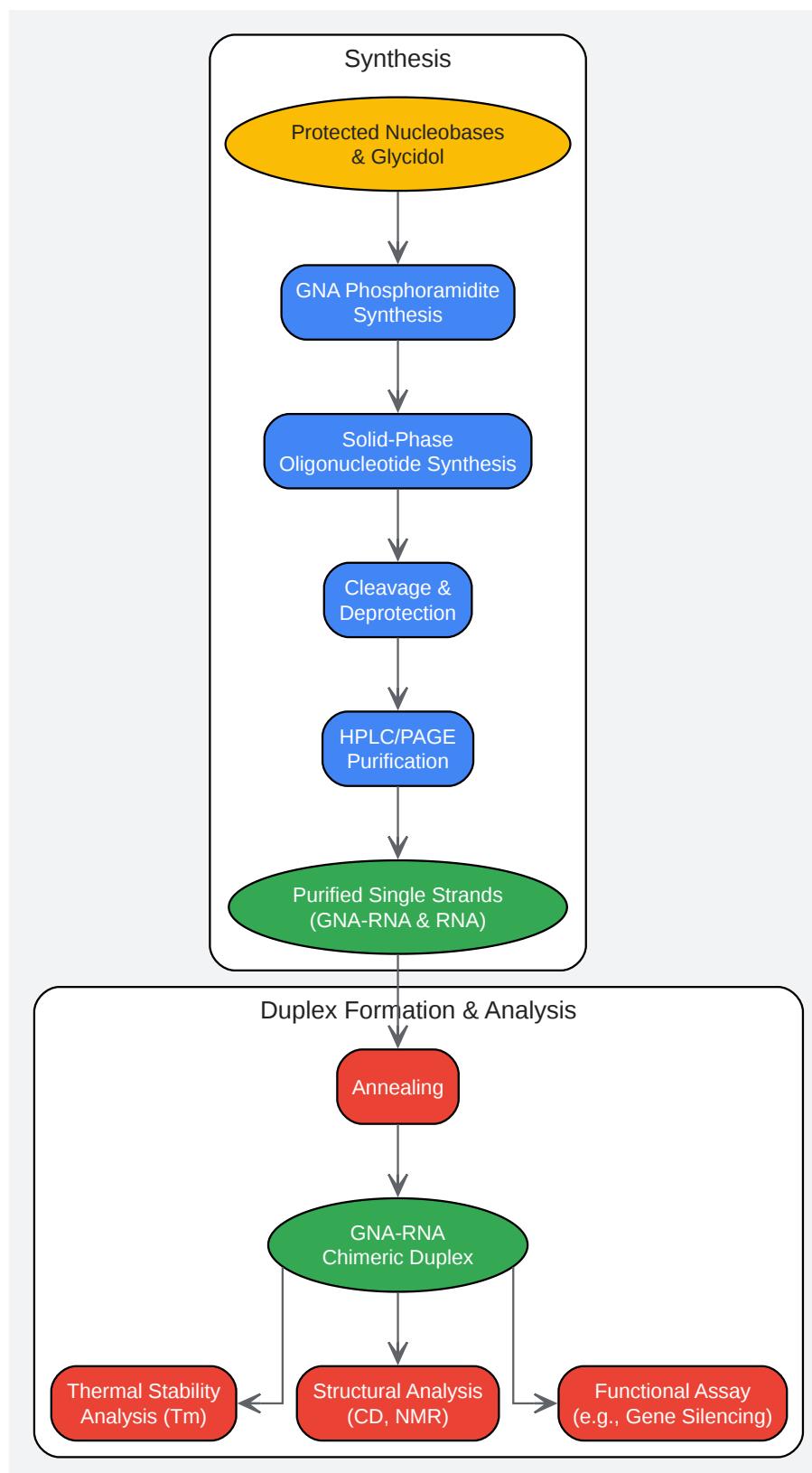
- Resuspension: Resuspend the purified, lyophilized single-stranded oligonucleotides in the annealing buffer to a desired stock concentration (e.g., 100  $\mu$ M).
- Mixing: In a nuclease-free microcentrifuge tube, combine equimolar amounts of the complementary GNA-RNA and RNA strands.
- Annealing:
  - Heat the mixture to 95 °C for 2-5 minutes to denature any secondary structures.

- Gradually cool the mixture to room temperature. This can be achieved by simply turning off the heat block and allowing it to cool or by setting a slow ramp-down program on a thermocycler.
- Storage: Store the annealed duplexes at -20 °C.

## Mandatory Visualizations

### RNA Interference (RNAi) Pathway for siRNA



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